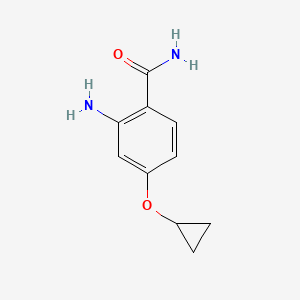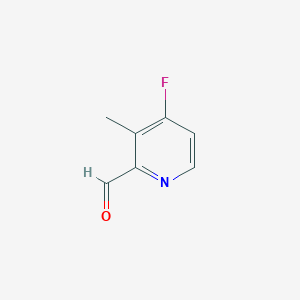
4-Fluoro-3-methylpicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methylpicolinaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of picolinaldehyde, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylpicolinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylpyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylpicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 4-Fluoro-3-methylpicolinic acid.
Reduction: 4-Fluoro-3-methylpicolinyl alcohol.
Substitution: 4-Methoxy-3-methylpicolinaldehyde.
Scientific Research Applications
4-Fluoro-3-methylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated compounds, including this compound, are used in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylpicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
4-Fluoro-3-methylbenzaldehyde: Similar structure but lacks the pyridine ring.
4-Fluoro-3-methylpyridine: Lacks the aldehyde group.
4-Fluoro-3-methylpicolinic acid: Oxidized form of 4-Fluoro-3-methylpicolinaldehyde.
Uniqueness: this compound is unique due to the combination of the fluorine atom and the aldehyde group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C7H6FNO |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
4-fluoro-3-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3 |
InChI Key |
MIZCSICNKNEOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


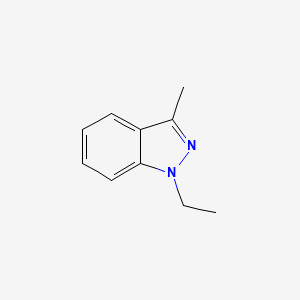
![N-[2-(cyclohexylcarbamoyl)phenyl]-N-methylthiophene-2-carboxamide](/img/structure/B14806683.png)
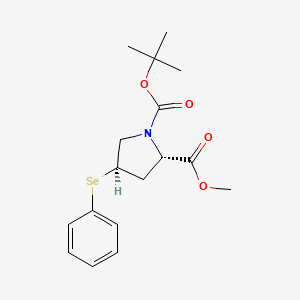


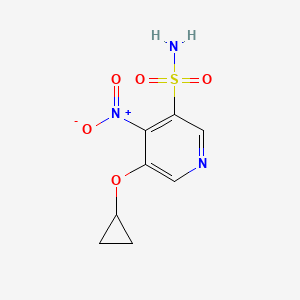
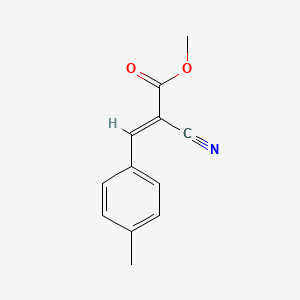
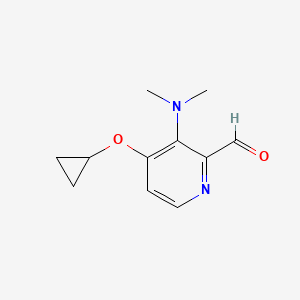
![N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B14806724.png)
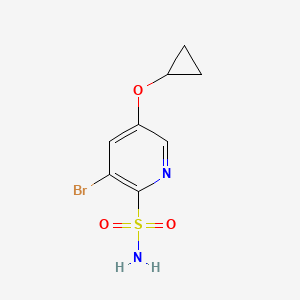
![Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14806732.png)
![5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14806739.png)
